Bervastatin

Description

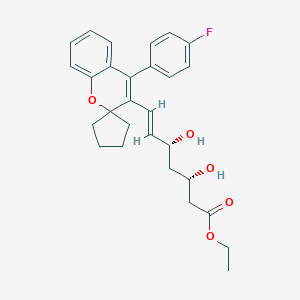

Structure

2D Structure

3D Structure

Properties

CAS No. |

132017-01-7 |

|---|---|

Molecular Formula |

C28H31FO5 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

ethyl (E,3S,5R)-7-[4-(4-fluorophenyl)spiro[chromene-2,1'-cyclopentane]-3-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C28H31FO5/c1-2-33-26(32)18-22(31)17-21(30)13-14-24-27(19-9-11-20(29)12-10-19)23-7-3-4-8-25(23)34-28(24)15-5-6-16-28/h3-4,7-14,21-22,30-31H,2,5-6,15-18H2,1H3/b14-13+/t21-,22-/m0/s1 |

InChI Key |

ZADJRRFMOOACHL-WQICJITCSA-N |

SMILES |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |

Isomeric SMILES |

CCOC(=O)C[C@H](C[C@H](/C=C/C1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |

Canonical SMILES |

CCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2OC13CCCC3)C4=CC=C(C=C4)F)O)O |

Synonyms |

Bervastatin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes

Modern synthetic routes to Bervastatin leverage cutting-edge methodologies to construct the complex molecular architecture efficiently. These include transition metal-catalyzed cross-coupling reactions and stereoselective enzymatic transformations to build the key structural motifs.

A significant advancement in the synthesis of this compound involves the use of manganese catalysis for the hydroarylation of internal alkynes. nju.edu.cnnju.edu.cn This method provides a powerful tool for constructing the multisubstituted alkene core of the molecule with high precision. nju.edu.cn The synthetic utility of this approach has been demonstrated in the concise synthesis of this compound. nju.edu.cnresearchgate.netacs.org

The manganese-catalyzed hydroarylation of internal alkynes exhibits exceptional regio- and chemoselectivity, which is a key advantage over other transition metal catalysts like palladium, rhodium, nickel, or copper. nju.edu.cnnih.gov The selectivity is governed by an inherent double-controlled strategy involving sterically hindered propargyl alcohols, which obviates the need for external directing groups. nju.edu.cnresearchgate.netnih.gov This protocol is effective for a wide range of structurally diverse internal alkynes, overcoming the typical challenges posed by electronic and steric effects. nju.edu.cnnih.gov

The unique reactivity of the manganese catalyst ensures that the hydroarylation proceeds with predictable site-selectivity, independent of the electronic properties or substitution patterns of the alkyne. nju.edu.cn This high degree of control prevents side reactions, such as the Suzuki coupling, which can be a competing pathway with other catalysts like palladium. nju.edu.cn The reaction's robustness allows for the late-stage modification of complex alkynes with precise regioselectivity. nju.edu.cnresearchgate.netnih.gov Computational studies have provided further insight into the factors controlling the regiodivergent selectivity, highlighting the roles of noncovalent interactions and steric effects. acs.org

The catalytic system for this transformation is notably simple and practical, often employing a dimeric manganese catalyst. nju.edu.cnnju.edu.cn A key feature is the ability to perform the reaction under an air atmosphere and in the presence of water, without the need for a ligand. nju.edu.cnnih.gov This represents a significant step forward in operational simplicity and efficiency for the hydrofunctionalization of internal alkynes. researchgate.net

The reaction typically utilizes a manganese(I) carbonyl precursor, such as MnBr(CO)₅ or Mn₂(CO)₁₀, in the presence of a base. rsc.orgnju.edu.cnscispace.com The use of a dimeric manganese catalyst, Mn₂(CO)₈Br₂, has been shown to be more efficient than its monomeric counterpart, Mn(CO)₅Br, leading to significantly higher yields. nju.edu.cn The reaction conditions are generally mild, although elevated temperatures (e.g., 120°C) may be required. nju.edu.cn The protocol demonstrates broad functional group compatibility. nju.edu.cnnju.edu.cnnih.gov

For the synthesis of a key intermediate for this compound, the manganese-catalyzed hydroarylation of an internal alkyne with an arylboronic acid produced the desired trisubstituted alkene in a 63% yield on a 2 mmol scale. nju.edu.cn This step was followed by an intramolecular C-O bond coupling and a C-C bond coupling to complete the synthesis of this compound, achieving a 40% total yield. nju.edu.cn

Table 1: Comparison of Transition Metal Catalysts in Hydroarylation

| Catalyst | Selectivity Control | Common Side Reactions | Ligand Requirement | Air/Water Tolerance |

|---|---|---|---|---|

| Manganese | Inherent steric/electronic control nju.edu.cnresearchgate.netnih.gov | Minimal nju.edu.cn | Often ligand-free nju.edu.cnnih.gov | Tolerant nju.edu.cnnih.gov |

| Palladium | Requires directing groups nju.edu.cn | Suzuki coupling nju.edu.cn | Typically required | Sensitive |

| Rhodium | Requires directing groups nju.edu.cn | Various | Typically required | Sensitive |

| Nickel | Requires directing groups nju.edu.cn | Various | Typically required | Sensitive |

| Copper | Requires directing groups nju.edu.cn | Various | Typically required | Sensitive |

This table provides a generalized comparison based on literature findings. nju.edu.cn

The biological activity of statins, including this compound, is intrinsically linked to the specific stereochemistry of the dihydroxyheptanoic acid side chain. justia.comgoogle.com Therefore, establishing the correct configuration at the chiral centers is a critical aspect of their synthesis. justia.comgoogleapis.com

Enzymatic methods offer a powerful strategy for the stereoselective synthesis of the statin side chain. mdpi.com Aldolase (B8822740) enzymes, particularly 2-deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4), are widely used to catalyze aldol (B89426) condensation reactions that form the key C-C bonds of the statin core with high stereocontrol. justia.comgoogle.comgoogle.com These chemoenzymatic processes provide access to crucial chiral intermediates. vietnamjournal.rugoogle.com

The use of DERA in a sequential aldol reaction can produce a lactol intermediate with the desired (4R, 6S) stereochemistry, which serves as a versatile precursor for various statins, including this compound. justia.comgoogle.com This approach starts from simple, inexpensive materials and proceeds under mild, aqueous conditions, making it an attractive green chemistry alternative to traditional synthetic routes. justia.com

The introduction and control of chiral centers are paramount in drug synthesis, as different enantiomers can have vastly different pharmacological and toxicological profiles. juniperpublishers.comkhanacademy.org In statin synthesis, controlling the two chiral centers in the β,δ-dihydroxy side chain is essential. nih.gov

Biocatalytic production of these chiral side chains is a subject of intense academic and industrial interest. mdpi.comnih.gov One highly efficient strategy involves the stereoselective double reduction of a β,δ-diketo ester using a single diketoreductase enzyme. nih.gov This method simultaneously introduces two chiral centers with the correct stereochemistry, offering a simple and efficient route to the statin side chain. nih.gov The process can be optimized with cost-effective cofactor regeneration systems. nih.gov Alternative strategies include the stereoselective hydrolysis of prochiral esters using lipases to resolve racemic mixtures and obtain enantiopure intermediates. mdpi.com These enzymatic approaches provide reliable access to the enantiomerically pure building blocks required for the total synthesis of this compound and other "superstatins". mdpi.com

Table 2: Key Enzymes in Statin Synthesis

| Enzyme Class | Reaction Type | Application in Statin Synthesis | Ref. |

|---|---|---|---|

| Aldolase (e.g., DERA) | Aldol Condensation | Forms C-C bonds to create the chiral diol core of the side chain. | justia.comgoogle.comgoogle.com |

| Diketoreductase | Stereoselective Reduction | Reduces a diketo ester to form the two chiral alcohol centers simultaneously. | nih.gov |

| Lipase | Kinetic Resolution | Selectively hydrolyzes one enantiomer of a racemic ester intermediate. | mdpi.com |

| Nitrilase | Desymmetrization | Stereoselectively hydrolyzes a dinitrile to create a chiral cyano-acid. | mdpi.com |

Stereoselective Synthesis Approaches for Statin Core

Chemical Modifications and Analog Design Considerations

The design and synthesis of analogs of existing drug molecules is a fundamental strategy in medicinal chemistry aimed at developing new compounds with improved therapeutic profiles. rjpdft.comresearchgate.net This process, known as analog design, involves the systematic modification of a known bioactive compound, or "lead," to generate new molecules that retain the desired biological activity but may offer advantages in potency, selectivity, metabolic stability, or other pharmacokinetic properties. rjpdft.comslideshare.net For the statin class of drugs, including this compound, analog design focuses on modifications of the core molecular structure to enhance inhibition of HMG-CoA reductase and to modulate pleiotropic (non-lipid-lowering) effects. nih.gov

Structure-activity relationship (SAR) studies are central to rational analog design, as they seek to identify the specific structural features of a molecule that are critical for its biological function. gardp.org The activity of statins is intrinsically linked to their chemical structure, which generally consists of two main parts: a pharmacophore and a complex heterocyclic ring system. The pharmacophore is the dihydroxy heptanoic acid side-chain, which mimics the endogenous substrate of the HMG-CoA reductase enzyme. The diversity among statins arises from variations in the heterocyclic ring component attached to this side-chain. nih.govresearchgate.net

Key considerations in the design of this compound analogs include:

Modification of the Heterocyclic Core: The core ring structure of this compound can be altered. Introducing different substituents, changing the ring system itself (e.g., from quinoline (B57606) to other heterocycles), or altering the substitution pattern can impact the drug's binding affinity and selectivity. nih.gov

Isosteric and Bioisosteric Replacements: This strategy involves substituting atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties (isosteres) or that produce broadly similar biological activity (bioisosteres). rjpdft.com This can lead to analogs with modified properties.

Stereochemistry: The biological activity of statins is highly dependent on the stereochemistry of the side-chain. google.comjustia.com While the core stereochemistry is typically preserved to maintain activity, modifications that introduce new chiral centers would require careful evaluation.

The table below summarizes potential areas for chemical modification on a statin backbone like this compound and the general rationale based on SAR principles for this class of compounds.

| Area of Modification | Type of Modification | Design Rationale and Potential Impact |

|---|---|---|

| Heterocyclic Ring System | Substitution with different functional groups (e.g., alkyl, halo, aryl) | To alter lipophilicity and electronic properties, potentially improving enzyme binding affinity and pharmacokinetic profile. |

| Side-Chain Linker | Modification of the ethylene (B1197577) linker connecting the side-chain to the ring | To investigate the optimal distance and geometry for interaction with the enzyme's active site. Can include creating vinylogues. wiley-vch.de |

| Dihydroxy Acid Moiety | Esterification to form a lactone (prodrug form) | To improve oral bioavailability. The inactive lactone is hydrolyzed in the body to the active open-acid form. researchgate.net |

| Fluorophenyl Group | Replacement with other substituted or unsubstituted aryl or alkyl groups | To explore the role of this hydrophobic group in binding and to modulate the overall lipophilicity of the molecule. |

The development of novel synthetic methodologies facilitates the creation of such analogs. For instance, modern catalytic methods, such as the dimeric manganese-catalyzed hydroarylation of alkynes, provide efficient and regioselective routes to the core structures of statins like this compound, enabling the late-stage modification of complex molecules. nju.edu.cnresearchgate.net Such synthetic advancements are crucial for efficiently producing a variety of analogs for biological evaluation.

Molecular Mechanisms of Action

Competitive and Reversible Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase.nih.govhelsinki.fibiorxiv.org

Bervastatin functions as a competitive inhibitor of HMG-CoA reductase. helsinki.fi This inhibition is reversible and characterized by a high affinity for the enzyme's active site. helsinki.fi The structural similarity of the statin's pharmacophore to the endogenous substrate, HMG-CoA, allows it to effectively compete for binding to the enzyme. mdpi.com

The catalytic domain of HMG-CoA reductase is the target for this compound. Statins bind within the active site of the enzyme, physically obstructing the access of the natural substrate, HMG-CoA. nih.govbiorxiv.org The binding involves a series of polar and hydrophobic interactions with amino acid residues within the catalytic domain. proteopedia.org Specifically, interactions with residues such as Ser 684, Asp 690, Lys 691, and Lys 692 in the cis-loop of the enzyme are crucial for the stable binding of statins. proteopedia.org The flexibility of certain residues at the carboxyl terminus of the enzyme is also a key factor, as these residues can rearrange to accommodate the statin molecule, a process that would otherwise be sterically hindered. nih.gov

Table 1: Representative Binding Characteristics of Statins to HMG-CoA Reductase Note: Data specific to this compound is not available. The following table presents representative data for other statins to illustrate the general binding dynamics.

| Statin | Inhibition Constant (Ki) (nM) | Binding Enthalpy (ΔHbinding) (kcal/mol) | Binding Affinity (ΔG) (kcal/mol) |

| Pravastatin (B1207561) | ~250 | Variable | Favorable |

| Fluvastatin (B1673502) | Variable | Variable | Favorable |

| Atorvastatin (B1662188) | Variable | Variable | Favorable |

| Rosuvastatin (B1679574) | ~2 | -9.3 | Highly Favorable |

Source: Adapted from literature on statin binding thermodynamics. nih.gov

By occupying the active site of HMG-CoA reductase, this compound directly blocks the conversion of HMG-CoA to mevalonate (B85504). helsinki.fi This reaction is the rate-limiting step in the entire cholesterol biosynthesis pathway. researchgate.net The inhibition of this crucial step leads to a significant reduction in the intracellular synthesis of cholesterol. helsinki.fi The affinity of statins for HMG-CoA reductase is in the nanomolar range, which is substantially higher than the micromolar affinity of the natural substrate, HMG-CoA, ensuring effective inhibition. helsinki.fi

Downstream Molecular Pathway Modulation

The inhibition of HMG-CoA reductase by this compound initiates a series of downstream effects that are central to its lipid-modifying properties. These include the reduced synthesis of key apolipoproteins and the decreased secretion of triglyceride-rich lipoproteins from the liver.

Apolipoprotein B100 (ApoB-100) is a large glycoprotein (B1211001) that is essential for the assembly and secretion of very-low-density lipoproteins (VLDL) from the liver. frontiersin.org Studies on other statins, such as atorvastatin, have demonstrated that a reduction in hepatic cholesterol synthesis can lead to a decrease in the production and secretion of VLDL particles. nih.govnih.gov This effect is, in part, due to the reduced availability of cholesterol for the assembly of these lipoproteins. By inhibiting the production of VLDL, there is a subsequent reduction in the plasma concentration of low-density lipoproteins (LDL), as VLDL particles are the precursors to LDL. nih.gov

Triglyceride-rich lipoproteins (TRLs), which include VLDL and their remnants, play a significant role in the development of atherosclerosis. nih.govecrjournal.com The synthesis and secretion of these particles from the liver are influenced by the availability of both triglycerides and cholesterol. researchgate.net By reducing the synthesis of cholesterol, this compound indirectly affects the assembly and secretion of these TRLs. The reduction in hepatic VLDL production is a key mechanism through which statins lower plasma triglyceride levels. nih.govresearchgate.net

Pharmacological Targeting and Cellular Pathway Interactions Preclinical Focus

Modulation of Inflammatory Pathways

Preclinical investigations into the specific effects of Bervastatin on inflammatory pathways are not extensively available in the public domain. While the broader class of statins is known to exert immunomodulatory effects, specific data detailing the action of this compound is limited.

No specific preclinical studies detailing the direct effects of this compound on the expression of various cytokines and chemokines were identified in the available literature. Research on other statins has indicated a potential to modulate the production of inflammatory mediators, but direct evidence for this compound is lacking.

Information regarding the specific impact of this compound on the expression and function of cellular adhesion molecules is not available in the reviewed preclinical literature. While the statin class has been investigated for its role in modulating these molecules, this compound-specific data remains to be elucidated.

Detailed preclinical studies on the direct influence of this compound on the activity of immune cells such as T-lymphocytes, Natural Killer (NK) cells, and macrophages could not be identified. The broader therapeutic class to which this compound belongs has been noted for its interactions with the immune system, but specific actions of this compound have not been characterized in the available research.

Cellular Proliferation and Differentiation Modulation

The precise effects of this compound on the proliferation and differentiation of various cell types remain an area with limited specific preclinical data.

Specific preclinical research investigating the impact of this compound on the proliferation and differentiation of vascular smooth muscle cells is not present in the currently accessible scientific literature. Studies on other statins suggest potential effects on these cells, but this compound-specific findings have not been reported.

Preclinical data specifically examining the role of this compound in inhibiting cholesterol accumulation within macrophages is not available. While this is a known mechanism for other compounds in its class, direct evidence for this compound's efficacy in this regard has not been documented in the reviewed literature.

Lack of Preclinical Data Prevents Detailing this compound's Impact on Isoprenoid Biosynthesis

A comprehensive review of available scientific literature reveals a significant gap in preclinical data specifically investigating the chemical compound “this compound” and its detailed interactions with the isoprenoid biosynthesis pathway. As a result, a thorough and scientifically accurate article focusing solely on this compound's pharmacological targeting and cellular pathway interactions, as per the requested outline, cannot be generated at this time.

The isoprenoid biosynthesis pathway, also known as the mevalonate (B85504) pathway, is a critical cellular process responsible for the synthesis of thousands of essential molecules, including cholesterol, steroid hormones, and non-sterol isoprenoids. These non-sterol isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are vital for a variety of cellular functions, most notably the post-translational modification of proteins known as prenylation.

Statins, as a class of drugs, are well-documented inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This inhibition leads to a reduction in the downstream production of isoprenoids, thereby affecting a multitude of cellular processes. However, specific preclinical research detailing these effects for this compound is not present in the public domain.

Consequently, it is not possible to provide detailed research findings or construct data tables on this compound's specific impact on the following:

Impact on Isoprenoid Biosynthesis and Related Cellular Functions

Influence on Dolichol and Ubiquinone (Coenzyme Q10) Synthesis

Without specific studies on this compound, any attempt to describe its pharmacological targeting and cellular pathway interactions would be speculative and would not adhere to the strict requirement of focusing solely on this compound. Further preclinical research is necessary to elucidate the precise mechanisms of action of this compound and to generate the data required for a detailed scientific article.

Structure Activity Relationships Sar and Molecular Design Principles

Key Pharmacophoric Elements and Their Contribution to HMG-CoA Reductase Binding

The interaction between Bervastatin and the HMG-CoA reductase enzyme is a highly specific event, dictated by the presence and spatial arrangement of key pharmacophoric elements. These elements are the essential features of the molecule that are recognized by the enzyme's active site, leading to competitive inhibition.

A defining feature of all statins, including this compound, is the presence of a dihydroxyheptanoic acid or dihydroxyheptenoic acid moiety. researchgate.netwikipedia.org This structural component is a direct analogue of the 3-hydroxy-3-methylglutaryl (HMG) portion of the natural substrate, HMG-CoA. wikipedia.orgresearchgate.net This mimicry is the cornerstone of its inhibitory action, allowing it to compete effectively for the active site of HMG-CoA reductase. researchgate.netresearchgate.net The binding affinity of statins for the enzyme is significantly higher than that of the natural substrate, with statins exhibiting binding in the nanomolar range compared to the micromolar range for HMG-CoA. wikipedia.orghelsinki.fi This tight, reversible binding is crucial for its potent inhibitory effect. helsinki.firesearchgate.net The biological activity of statins is intrinsically linked to this side chain's structure and its specific stereochemistry. google.com

The biological activity of this compound is critically dependent on its stereochemistry. The molecule possesses multiple chiral centers, and their specific three-dimensional arrangement is vital for effective binding to the HMG-CoA reductase enzyme. researchgate.netgoogle.comgoogleapis.com The enzyme's active site is stereoselective, meaning it preferentially binds to a specific stereoisomer. researchgate.netwikipedia.org For all statins, the requisite stereochemistry for inhibitory activity is the 3R,5R configuration. researchgate.netwikipedia.org This precise spatial arrangement ensures that the pharmacophore correctly orients within the active site to mimic the transition state of the natural substrate, mevaldyl-CoA, leading to potent inhibition. researchgate.net Any deviation from this specific stereochemical configuration can dramatically reduce or abolish the drug's efficacy.

Influence of Molecular Substructures on Biological Activity

The amphiphilic nature of statins, possessing both hydrophobic and hydrophilic regions, is fundamental to their mechanism of action. mdpi.com The hydrophobic ring system, as previously discussed, is crucial for anchoring the molecule within a non-polar region of the enzyme's active site. wikipedia.orgresearchgate.net In contrast, the hydrophilic dihydroxy acid moiety engages in polar interactions, including hydrogen bonds, with residues in the cis loop of the enzyme. wikipedia.org This dual interaction profile, engaging with both hydrophobic and hydrophilic pockets of the active site, contributes to the high-affinity binding of the statin. nih.gov The specific balance between these moieties, influenced by various substituents on the ring structure, also plays a role in the pharmacokinetic properties of the drug, such as solubility and membrane permeability. researchgate.netsysrevpharm.org

The specific functional groups within the this compound molecule are not merely structural linkers but are active participants in its biological function. wikipedia.orgashp.org The dihydroxy acid moiety is the primary pharmacophore, directly responsible for competitive inhibition of HMG-CoA reductase. researchgate.net Some statins are administered in an inactive lactone form, which is a cyclic ester. nih.govwikipedia.org These lactone prodrugs are then hydrolyzed in the body to the active open-ring hydroxy acid form. nih.govsysrevpharm.org This conversion is a critical step for their inhibitory activity. The presence of other functional groups, such as fluorine atoms or specific side chains on the aromatic ring system, can further modulate the molecule's potency and pharmacokinetic profile. researchgate.netopenaccessjournals.com For instance, the presence of a fluorophenyl group is a common feature in many synthetic statins and contributes to the hydrophobicity of the structure. researchgate.net

Computational Approaches in SAR Elucidation

Computational methods are indispensable in modern drug discovery for elucidating the Structure-Activity Relationships (SAR) of novel compounds. These in silico techniques allow for the rapid assessment of a molecule's potential biological activity and help rationalize the design of more potent and selective analogues. In the context of HMG-CoA reductase inhibitors like this compound, computational studies are crucial for understanding the molecular interactions governing their inhibitory effects. Methodologies such as three-dimensional quantitative structure-activity relationship (3D-QSAR), comparative molecular field analysis (CoMFA), molecular docking, and molecular dynamics (MD) simulations are pivotal in this process. nih.govplos.org

These computational tools enable the prediction of how a compound like this compound interacts with the active site of the HMG-CoA reductase enzyme. biorxiv.org By analyzing these interactions, researchers can identify key structural features of the inhibitor that are essential for its binding affinity and efficacy. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a powerful computational technique used to establish a correlation between the biological activity of a set of compounds and their 3D molecular properties. researchgate.net For HMG-CoA reductase inhibitors, 3D-QSAR models can predict the inhibitory activity of new analogues, thereby guiding the synthetic efforts towards more promising candidates. nih.gov These models are built by aligning a series of molecules with known activities and then using statistical methods to relate their properties to their biological function. acs.org

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMFA and CoMSIA are specific types of 3D-QSAR methods that are widely used in drug design. researchgate.net CoMFA calculates the steric and electrostatic fields of a set of aligned molecules and correlates these fields with their biological activities. acs.org CoMSIA extends this by including additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the SAR. researchgate.net

For instance, in a study on atorvastatin (B1662188) analogues, CoMFA and CoMSIA models were developed to understand their HMG-CoA reductase inhibitory activity. nih.gov The statistical significance of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). researchgate.net High values for these parameters indicate a robust and predictive model. researchgate.net

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

|---|---|---|

| CoMFA | 0.558 | 0.977 |

| CoMSIA | 0.582 | 0.919 |

These models revealed that hydrophobic and electrostatic fields were key determinants of the inhibitory activity. nih.gov Such findings are instrumental in designing new inhibitors with improved potency.

Molecular Docking and Molecular Dynamics Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. biorxiv.org For HMG-CoA reductase inhibitors, docking studies can elucidate the specific interactions between the inhibitor and the amino acid residues in the enzyme's active site. nih.gov This information is critical for understanding the mechanism of inhibition and for designing new molecules with enhanced binding affinity.

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. researchgate.net MD simulations provide insights into the stability of the complex and the flexibility of the binding site, which are important for a comprehensive understanding of the binding process. plos.org For example, docking and MD simulations of atorvastatin analogues identified key amino acid residues in the HMG-CoA reductase binding site, such as Lys735, Arg590, Asp690, and Asn686, that are crucial for binding. nih.gov

| Compound | Docking Score (kcal/mol) |

|---|---|

| Fluvastatin (B1673502) | -7.161 |

| Cerivastatin | -5.705 |

| Rosuvastatin (B1679574) | -5.688 |

The docking scores provide a relative estimate of the binding affinity, with more negative values indicating a stronger interaction. niscpr.res.in These computational approaches, while demonstrated here with other statins, form the foundation for the rational design and optimization of new HMG-CoA reductase inhibitors like this compound.

Preclinical in Vitro and in Vivo Investigations

In Vitro Cellular and Biochemical Studies

Enzymatic Inhibition Assays (e.g., HMG-CoA Reductase)

Bervastatin is an inhibitor of 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. assaygenie.comepo.org The primary mechanism of action for statins involves the inhibition of this enzyme, which leads to a reduction in endogenous cholesterol production. assaygenie.com

Enzymatic assays are crucial for determining the inhibitory potential of compounds like this compound. These assays typically measure the utilization of NADPH, a cofactor in the HMG-CoA reductase reaction, by monitoring the decrease in absorbance at 340 nm. assaygenie.com The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, in spectrophotometric assays, the IC50 values for other statins like pravastatin (B1207561), fluvastatin (B1673502), and rosuvastatin (B1679574) have been determined to be 0.026 µM, 0.015 µM, and 0.007 µM, respectively. bioline.org.br Another study reported an IC50 value of 40.6 nM for pravastatin. japsonline.com

The inhibition of HMG-CoA reductase by statins triggers a compensatory increase in the expression of hepatic LDL receptors, which in turn enhances the clearance of low-density lipoprotein (LDL) cholesterol from the plasma. nih.gov Studies have shown that treatment with pravastatin can lead to a significant up-regulation of microsomal HMG-CoA reductase activity when measured in vitro in the absence of the inhibitor, demonstrating the cellular response to the enzymatic blockade. nih.gov

Table 1: Comparative IC50 Values of Various Statins in HMG-CoA Reductase Inhibition Assays

| Statin | IC50 Value (µM) | Assay Method | Reference |

| Pravastatin | 0.026 | Spectrophotometric | bioline.org.br |

| Fluvastatin | 0.015 | Spectrophotometric | bioline.org.br |

| Rosuvastatin | 0.007 | Spectrophotometric | bioline.org.br |

| Pravastatin | 0.0406 | In-vitro assay | japsonline.com |

Cell Culture Models for Inflammatory Response Assessment

Statins have demonstrated immunomodulatory effects that are independent of their cholesterol-lowering properties. mdpi.com Cell culture models are instrumental in dissecting these pleiotropic effects, particularly in the context of inflammation. Studies utilizing various cell types, including macrophages and bronchial epithelial cells, have revealed that statins can influence inflammatory signaling pathways. mdpi.comnih.gov

In human bronchial epithelial cell lines, such as BEAS-2B, statins have been shown to inhibit the production of pro-inflammatory cytokines like interleukin-8 (IL-8). nih.gov This effect is thought to be mediated through the mevalonate (B85504) pathway, as the addition of mevalonate can reverse the inhibitory action of statins on cytokine production. nih.gov The suppression of neutrophil chemoattractants like IL-8 may contribute to the observed beneficial effects of statins in conditions associated with severe neutrophil-driven inflammation. nih.gov

However, the inflammatory response to statins can be complex and sometimes contradictory. mdpi.com While many studies report anti-inflammatory effects, some in vitro research has indicated that statins can also enhance pro-inflammatory responses in macrophages. mdpi.com These discrepancies may be attributable to differences in experimental conditions, such as the specific statin used, its concentration, and the duration of exposure. mdpi.com For example, a positive correlation has been observed between the concentration of certain statins and their pro-inflammatory potential. mdpi.com

Table 2: Effects of Statins on Inflammatory Markers in Cell Culture Models

| Cell Type | Statin(s) Studied | Key Findings | Reference |

| Human Bronchial Epithelial Cells (BEAS-2B) | Lipophilic and hydrophilic statins | Inhibited production of inflammatory cytokines (e.g., IL-8) via the mevalonic cascade. | nih.gov |

| Macrophages | Various statins | Both pro- and anti-inflammatory effects have been reported, depending on experimental conditions. | mdpi.com |

| Human Monocyte/Macrophage Cells | Lingonberry-based dietary supplement (for comparison) | Inhibition of pro-inflammatory cytokine (IL-6, IL-8) release. | nih.gov |

Investigations in Human Vascular Smooth Muscle Cells

Statins have been investigated for their effects on human vascular smooth muscle cells (VSMCs), which play a critical role in the development of vascular diseases like atherosclerosis. nih.govnih.gov Studies have shown that statins can inhibit several key processes involved in the pathogenesis of intimal hyperplasia, a common response to vascular injury. nih.gov

Specifically, various statins, including fluvastatin, lovastatin (B1675250), and pravastatin, have been found to significantly inhibit the proliferation, migration, and invasion of human venous SMCs. nih.gov This inhibitory effect appears to be a class effect, as it is observed across different statins. nih.gov For example, fluvastatin was shown to be particularly effective at inhibiting SMC proliferation, while lovastatin showed strong inhibition of migration. nih.gov

Another important area of investigation is the effect of statins on VSMC calcification. Statins have been shown to inhibit inorganic phosphate-induced calcification in human aortic smooth muscle cells (HASMCs) in a concentration-dependent manner. nih.gov This protective effect is mediated by preventing apoptosis, which is a key process in VSMC calcification. nih.gov The anti-apoptotic effect of statins is linked to the restoration of the Gas6-Axl survival pathway, which is downregulated by inorganic phosphate. nih.gov

Table 3: Effects of Statins on Human Vascular Smooth Muscle Cells

| Statin(s) Studied | Key Findings | Reference |

| Atorvastatin (B1662188), Fluvastatin, Lovastatin, Pravastatin, Simvastatin (B1681759) | Inhibited proliferation, migration, and invasion of human venous SMCs. | nih.gov |

| Atorvastatin | Inhibited inorganic phosphate-induced calcification in HASMCs by preventing apoptosis and restoring the Gas6-Axl pathway. | nih.gov |

| Fluvastatin, Pitavastatin | Upregulated Nrf2-related antioxidant genes and inhibited AGE-induced VSMC proliferation and migration. | plos.org |

Studies on Antimicrobial Effects in Bacterial Pathogens

Recent research has explored the potential direct antimicrobial effects of statins against various bacterial pathogens. plos.orgnih.gov In vitro studies have demonstrated that certain statins, particularly the more hydrophobic ones like simvastatin, can exhibit bactericidal activity against specific respiratory pathogens. plos.orgnih.gov

For instance, simvastatin has been shown to have a minimum inhibitory concentration (MIC) of 15 µg/mL against Streptococcus pneumoniae and Moraxella catarrhalis. plos.orgnih.gov At this concentration, simvastatin was found to rapidly kill these bacteria. plos.org In contrast, more hydrophilic statins like fluvastatin and pravastatin did not show significant antibacterial effects at concentrations up to 100 µg/mL. plos.orgnih.gov None of the tested statins affected the growth of Haemophilus influenzae. plos.orgnih.gov

It is important to note that the concentrations of simvastatin required for this direct antibacterial effect are significantly higher than those typically found in human blood during therapy. plos.orgnih.gov This suggests that a direct bactericidal mechanism may not be the primary reason for the beneficial outcomes observed in some infectious diseases in patients taking statins. plos.orgnih.gov Other proposed mechanisms for the antimicrobial effects of statins include the inhibition of bacterial protein expression and biofilm formation. mdpi.com

Table 4: In Vitro Antimicrobial Activity of Statins Against Respiratory Pathogens

| Statin | Pathogen | MIC Value | Reference |

| Simvastatin | S. pneumoniae | 15 µg/mL (36 µmol/L) | plos.orgnih.gov |

| Simvastatin | M. catarrhalis | 15 µg/mL (36 µmol/L) | plos.orgnih.gov |

| Fluvastatin | S. pneumoniae, M. catarrhalis | >100 µg/mL (230 µmol/L) | plos.orgnih.gov |

| Pravastatin | S. pneumoniae, M. catarrhalis | >100 µg/mL (230 µmol/L) | plos.orgnih.gov |

Analysis of PCSK9 Repression Activity in Cell Lines

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDL cholesterol levels by promoting the degradation of the LDL receptor (LDLR). mdpi.comfrontiersin.org Some compounds have been shown to repress PCSK9 activity, leading to increased LDLR levels and enhanced LDL cholesterol clearance. mdpi.comnih.gov

Cell lines, such as the human hepatoma cell line HepG2, are commonly used to study the effects of various compounds on PCSK9 expression and function. mdpi.comnih.gov For example, berberine, a natural compound, has been shown to reduce the amount of PCSK9 secreted from HepG2 cells and increase LDLR mRNA expression. mdpi.com This inhibitory effect on PCSK9 is independent of the SREBP pathway and is related to the transcription factor HNF1α. mdpi.com

The development of small molecule inhibitors that target PCSK9 transcription is an active area of research. nih.gov High-throughput screening of compound libraries has been employed to identify novel PCSK9 inhibitors. frontiersin.org These screens often utilize reporter assays, such as a PCSK9 3'-UTR-luciferase reporter, to identify compounds that repress PCSK9 expression. frontiersin.org Promising candidates are then further validated for their ability to reduce PCSK9 mRNA and protein levels in hepatic cell lines. frontiersin.org

Table 5: Effects of Compounds on PCSK9 Activity in Cell Lines

| Compound | Cell Line | Key Findings | Reference |

| Berberine | HepG2 | Reduced PCSK9 secretion and increased LDLR mRNA expression. | mdpi.com |

| Xanthine (B1682287) derivative (3s) | HepG2 | Reduced PCSK9 protein levels, increased LDLR protein levels, and promoted LDL-C clearance. | nih.gov |

| Various miRNAs | HepG2 | Several miRNAs were identified that repressed PCSK9 expression and increased LDLR protein levels. | frontiersin.org |

Non-Human In Vivo Models

Non-human in vivo models are essential for the preclinical evaluation of drug candidates, providing insights into their efficacy and mechanisms of action in a whole-organism context. nih.govnih.gov While in vitro studies offer valuable information at the cellular and molecular level, animal models allow for the investigation of complex physiological and pathological processes that cannot be fully replicated in a dish. nih.gov

The choice of an appropriate animal model is critical and depends on the specific research question. harvard.edu For studying cardiovascular diseases and the effects of lipid-lowering therapies like statins, rabbits and rodents (mice and rats) are commonly used models. researchgate.net Rabbits, particularly those fed a high-cholesterol diet, have been identified as a suitable model for observing the cholesterol-reducing effects of statins. researchgate.net

In the context of atherosclerosis research, ApoE knockout mice are a widely used model as they spontaneously develop atherosclerotic plaques. nih.gov Studies in these mice have been instrumental in evaluating the in vivo efficacy of novel PCSK9 inhibitors. For example, a xanthine derivative, compound 3s, was shown to reduce atherosclerotic plaque areas and exhibit promising lipid-lowering effects in ApoE KO mice. nih.gov

It is important to acknowledge the limitations of animal models and the challenges in translating findings to humans. nih.govresearchgate.net Factors such as species-specific differences in physiology and drug metabolism can influence the outcomes of preclinical studies. nih.gov Therefore, careful consideration of the model system and rigorous experimental design are crucial for obtaining reliable and translatable results. researchgate.net

Table 6: Examples of Non-Human In Vivo Models in this compound-Related Research

| Animal Model | Research Area | Key Findings/Applications | Reference |

| Rabbits (high-cholesterol diet) | Cholesterol reduction | Considered a good model for studying the cholesterol-lowering activity of statins. | researchgate.net |

| ApoE Knockout Mice | Atherosclerosis | Used to evaluate the in vivo efficacy of PCSK9 inhibitors in reducing atherosclerotic plaques. | nih.gov |

| Rats, Mice, Rabbits | General statin efficacy | Meta-analyses have been conducted to assess the effects of statins on various parameters in these models. | researchgate.net |

Animal Models of Atherosclerosis

Preclinical research has utilized specific animal models to investigate the effects of this compound on atherosclerosis. One such model mentioned in patent literature is the Apolipoprotein E-deficient (ApoE−/−) mouse. justia.com ApoE−/− mice are a standard model in atherosclerosis research as they spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard diet. scielo.brscielo.br Another animal model noted in relation to this compound is the diabetic rat model. justia.com

| Animal Model | Application in this compound Research | Finding | Source |

| ApoE−/− Mouse | Study of atherosclerosis | This compound reduces atherosclerosis. | justia.com |

| Diabetic Rat | General preclinical model | Mentioned in the context of this compound use. | justia.com |

Currently, there is no publicly available research specifically detailing the assessment of aortic inflammation markers in response to this compound treatment in preclinical models. General markers of aortic inflammation include C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR), which are often elevated in conditions like aortitis. silae.itmedscape.com Imaging techniques such as 18F-fluorodeoxyglucose (FDG) positron emission tomography (PET) are also used to evaluate inflammatory activity in the aorta. nih.govclinexprheumatol.org However, studies linking this compound to these specific assessments are not found in the provided search results.

Specific preclinical data on the effects of this compound on markers of atherosclerotic plaque stability are not available in the current body of literature. Research on other statins has shown that they can influence plaque stability by increasing fibrous cap thickness, reducing macrophage infiltration, and promoting plaque calcification. nih.govnih.govmdpi.com These changes are considered to contribute to a more stable plaque phenotype, reducing the risk of rupture. nih.govmattioli1885journals.com However, investigations confirming these specific effects for this compound have not been identified.

Investigations in Non-Human Primate Models

There are no specific preclinical studies on this compound that have been conducted using non-human primate (NHP) models according to the available search results. NHPs are often used in biomedical research due to their physiological and immunological similarities to humans, making them valuable for studying disease mechanisms and testing the safety and efficacy of new drugs before human clinical trials. frontiersin.orgeuropa.eueuropa.eu

Preclinical Studies on Cancer-Related Cellular Pathways (e.g., Liver, Prostate)

There is a lack of specific preclinical research investigating the effects of this compound on cancer-related cellular pathways in liver or prostate cancer. The broader class of statins has been studied for its potential anticancer effects. nih.gov In preclinical models of liver cancer, other statins have been shown to possess antiproliferative, antiangiogenic, and immunomodulatory properties. mdpi.comnih.gov Similarly, in prostate cancer research, some statins have been found to inhibit cancer development and progression in cell-based and animal models. nih.gov However, studies specifically implicating this compound in these pathways are absent from the available literature.

Neuroprotective Mechanism Research in Animal Models

Specific research into the neuroprotective mechanisms of this compound in animal models has not been identified in the provided search results. Studies on the broader class of statins suggest potential neuroprotective effects through various mechanisms, including modulation of amyloid-β precursor protein (APP) metabolism and anti-inflammatory actions within the central nervous system. mdpi.commdpi.com These effects have been explored in animal models of neurological disorders, but data specific to this compound is not available.

Computational and Theoretical Chemistry Applications

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanics, particularly Density Functional Theory (DFT), has become an indispensable tool in pharmaceutical research for its ability to accurately model electronic structure and reactivity. acs.orgnih.gov

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of complex molecules like Bervastatin often involves intricate reaction mechanisms that can be elucidated using computational methods. A concise synthesis of this compound has been achieved through a manganese-catalyzed hydroarylation of internal alkynes. acs.orgnju.edu.cnresearchgate.netresearchgate.net DFT calculations have been instrumental in understanding the mechanism and origin of regioselectivity in such reactions. acs.orgnih.gov

Computational studies on manganese-catalyzed hydroarylation of internal alkynes have revealed a three-stage catalytic cycle involving alkyne migratory insertion, protonation, and regeneration of the active catalyst. acs.orgnih.gov The alkyne migratory insertion step is identified as the rate-determining and selectivity-determining step. acs.org Energy decomposition analyses from these DFT studies indicate that noncovalent interactions and steric effects are the primary factors controlling the regioselectivity of the reaction. acs.orgnih.gov Specifically, the interaction between the substrate and the catalyst largely dictates the observed selectivity. acs.org These computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes for this compound and related compounds. acs.orgnih.gov

Table 1: Key Findings from DFT Studies on Manganese-Catalyzed Alkyne Hydroarylation

| Mechanistic Aspect | Computational Finding | Reference |

|---|---|---|

| Catalytic Cycle | Proceeds via a bimetallic mechanism to generate the active catalyst, followed by a monometallic cycle. | acs.orgnih.gov |

| Key Steps | Alkyne migratory insertion, protonation, and active catalyst regeneration. | acs.orgnih.gov |

| Selectivity Control | Alkyne migratory insertion is the regioselectivity-determining step. | acs.org |

| Origin of Selectivity | Controlled by noncovalent interactions and steric effects between the substrate and catalyst. | acs.orgnih.gov |

Analysis of Intermolecular Interactions and Binding Affinities

Quantum mechanical calculations have been used to model the surface electrostatic potentials of statins, revealing a high negative charge density in the HMG-CoA-like moiety, which is crucial for binding. nih.gov The binding of statins to HMG-CoA reductase is characterized by a network of interactions, including:

Ionic Bonds: The carboxylate anion of the statin's HMG-CoA-like portion typically forms an ionic bond with a positively charged lysine (B10760008) residue (e.g., Lys-735) in the enzyme's active site. nih.gov

Hydrogen Bonds: The hydroxyl groups of the statin form hydrogen bonds with several amino acid residues, such as serine and aspartic acid (e.g., Ser-684, Asp-690). nih.gov

Van der Waals and Hydrophobic Interactions: The hydrophobic regions of the statin molecule engage in van der Waals interactions with nonpolar residues in a hydrophobic pocket of the enzyme. nih.govniscpr.res.in

These interactions collectively contribute to the high binding affinity of statins to HMG-CoA reductase, with inhibition constants (Ki) in the nanomolar range. mdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between a drug and its target, complementing the static picture provided by quantum mechanical calculations. These techniques are widely used to study the binding of statins to HMG-CoA reductase. nih.govniscpr.res.in

Molecular docking studies are employed to predict the preferred binding orientation of a ligand within the active site of a protein. niscpr.res.in For statins, these studies consistently show the HMG-CoA-like moiety binding in the catalytic site of HMG-CoA reductase, while the hydrophobic groups occupy an adjacent hydrophobic pocket. nih.govniscpr.res.in

MD simulations provide further insights by simulating the movement of atoms in the drug-enzyme complex over time. These simulations can reveal the conformational flexibility of both the drug and the protein upon binding and help to identify key amino acid residues that are crucial for the stability of the complex. biorxiv.org For instance, MD simulations have been used to study the binding of atorvastatin (B1662188), a structurally related statin, to HMG-CoA reductase, highlighting the importance of specific hydrophobic and electrostatic interactions. biorxiv.org Such studies are foundational for the structure-based design of novel and more potent HMG-CoA reductase inhibitors. nih.govrcsb.orgdovepress.comresearchgate.net

Chemoinformatics and Structural Profiling for Adverse Outcome Pathway Prediction (e.g., Cholestasis)

Chemoinformatics involves the use of computational methods to analyze chemical and biological data, which is particularly valuable for predicting potential adverse drug reactions. One significant concern with statins is drug-induced liver injury (DILI), which can manifest as cholestasis. utppublishing.comnih.govacs.orgfrontiersin.org

Computational models have been developed to predict the cholestatic potential of drugs. acs.orgfrontiersin.orgnih.gov These models often use quantitative structure-activity relationship (QSAR) approaches, which correlate the chemical structure of a compound with its biological activity or toxicity. For statins, structural alerts for cholestasis have been developed, which are specific chemical substructures associated with an increased risk of this adverse effect. acs.org

The concept of the Adverse Outcome Pathway (AOP) provides a framework for understanding how a molecular initiating event (MIE), such as the inhibition of a bile salt transporter by a drug, can lead to an adverse outcome at the organism level, like cholestasis. researchgate.netresearchgate.netnottsapc.nhs.uk Chemoinformatics tools can be used to develop structural profilers that identify compounds likely to trigger the MIE for cholestasis. researchgate.net For statins, this involves assessing their potential to inhibit key hepatic transporters like the bile salt export pump (BSEP). nih.gov By integrating data from in silico predictions, in vitro assays, and physicochemical properties, these models aim to provide a more accurate risk assessment for drug-induced cholestasis. acs.orgresearchgate.net

Table 2: Chemoinformatic Approaches for Cholestasis Prediction in Statins

| Approach | Description | Application to Statins | Reference |

|---|---|---|---|

| QSAR Modeling | Develops predictive models based on the correlation between chemical structure and cholestatic potential. | Used to predict the likelihood of statin-induced cholestasis based on molecular descriptors. | frontiersin.orgnih.gov |

| Structural Alerts | Identifies specific chemical fragments (alerts) within a molecule that are associated with cholestasis. | Structural alerts have been defined for the statin class to flag potential cholestatic compounds. | acs.org |

| AOP Framework | Links a molecular initiating event (e.g., transporter inhibition) to the adverse outcome (cholestasis). | Helps to rationalize the mechanism of statin-induced cholestasis, starting from the inhibition of bile salt transporters. | researchgate.netresearchgate.netnottsapc.nhs.uk |

| Integrated Modeling | Combines predictions of hepatic transporter inhibition with physicochemical descriptors. | Aims to improve the prediction of cholestasis by considering multiple factors beyond simple structural features. | acs.org |

Theoretical Frameworks for Drug Discovery

The discovery and design of new drugs like this compound are guided by various theoretical frameworks that leverage computational chemistry and molecular modeling. nih.govdovepress.comresearchgate.net The process of drug discovery is often lengthy and expensive, and computational approaches play a crucial role in making it more efficient. biorxiv.org

Structure-based drug design (SBDD) is a key theoretical framework that relies on the three-dimensional structure of the biological target, in this case, HMG-CoA reductase. nih.govrcsb.orgdovepress.com By understanding the detailed interactions between known inhibitors (like other statins) and the enzyme's active site, medicinal chemists can design new molecules with improved properties, such as higher affinity or better selectivity. nih.govresearchgate.net Computational tools are used to visualize the binding site, predict the binding mode of new compounds, and estimate their binding affinity. niscpr.res.indovepress.com

Another important framework is ligand-based drug design (LBDD), which is used when the 3D structure of the target is unknown. LBDD methods, such as pharmacophore modeling, identify the common structural features and properties of a set of active compounds. mdpi.com This information is then used to design new molecules that share these essential features. For statins, the common pharmacophore includes the HMG-CoA-like moiety, which is essential for their inhibitory activity. mdpi.com

The integration of these theoretical frameworks with experimental validation allows for a more rational and accelerated drug discovery process, leading to the development of potent and selective inhibitors like this compound. nih.govdovepress.comresearchgate.net

Emerging Research Avenues and Future Directions

Novel Synthetic Strategies for Bervastatin and Related Analogs

The pursuit of more efficient, stereoselective, and sustainable methods for producing this compound and its derivatives is a key focus of ongoing chemical research. Traditional multi-step syntheses are gradually being supplemented or replaced by innovative strategies that offer higher yields and greater precision.

Recent advancements include the use of novel catalytic systems. For instance, a concise synthesis of this compound has been demonstrated using a dimeric manganese-catalyzed hydroarylation of internal alkynes, a method noted for its robustness and high regioselectivity. researchgate.netdntb.gov.ua Other strategies focus on creating versatile chiral intermediates that can be applied to the synthesis of various statins, including this compound. justia.com These processes often employ enzymatic steps to establish the correct stereochemistry early in the synthetic route, which is crucial for the biological activity of the final compound. justia.comgoogleapis.com

Chemo-enzymatic approaches, which combine the strengths of chemical and biological catalysts, are also gaining prominence. mdpi.comvietnamjournal.ru These methods can provide access to optically active side chains and core structures that are challenging to produce through purely chemical means. The development of biocatalysts, such as engineered acyltransferases or carbonyl reductases, offers a sustainable alternative for key synthetic steps, potentially reducing the reliance on complex protecting group chemistry. mdpi.comnaturalspublishing.com The exploration of these novel strategies is crucial for the cost-effective production of this compound and the generation of diverse analog libraries for further pharmacological testing. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages | Relevant Compounds |

|---|---|---|---|

| Manganese-Catalyzed Hydroarylation | Uses a dimeric manganese catalyst for selective C-H activation and alkyne functionalization. researchgate.netdntb.gov.ua | High efficiency, regioselectivity, and concise route. researchgate.netdntb.gov.ua | This compound |

| General Intermediate Synthesis | Creation of a common chiral intermediate applicable to multiple statins. justia.com | Streamlined production of different statins from a single precursor. googleapis.com | This compound, Rosuvastatin (B1679574), Atorvastatin (B1662188) |

| Chemo-enzymatic Synthesis | Incorporates biocatalysts (e.g., reductases, hydrolases) for stereoselective transformations. mdpi.com | High stereopurity, milder reaction conditions, increased sustainability. mdpi.com | Atorvastatin, Rosuvastatin (principles applicable to this compound analogs) |

| Biocatalytic Acylation | Employs specific enzymes like acyltransferase (e.g., LovD) for selective esterification. naturalspublishing.com | Avoids complex protection/deprotection steps, leading to higher overall yield. mdpi.comnaturalspublishing.com | Simvastatin (B1681759) (principles applicable to this compound analogs) |

Deeper Mechanistic Elucidation of Pleiotropic Effects

Statins, including this compound, exert a range of biological effects that are independent of their primary cholesterol-lowering mechanism. fortunejournals.comnih.gov These "pleiotropic" effects are a significant area of research, as they may contribute to the broader cardiovascular benefits observed with statin therapy. archivesofmedicalscience.comnih.gov The core mechanism behind these effects lies in the inhibition of the mevalonate (B85504) pathway, which not only reduces cholesterol synthesis but also depletes essential isoprenoid intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govscienceopen.com

These isoprenoids are crucial for the post-translational modification and function of small GTP-binding proteins such as Ras, Rho, Rac, and Cdc42. nih.govfortunejournals.com By inhibiting the synthesis of these isoprenoids, statins disrupt the signaling pathways controlled by these proteins, leading to a variety of downstream effects. fortunejournals.comscienceopen.com These include improved endothelial function, anti-inflammatory actions, antioxidant effects, and inhibition of smooth muscle cell proliferation. nih.govnih.gov

More recent and deeper mechanistic studies have uncovered novel pathways. For example, research has shown that statins can induce epigenetic changes. One study found that simvastatin prevents the nuclear entry of the YAP protein, a key player in cell growth. stanford.edu This action leads to the closing of chromatin structures and a reduction in the expression of genes associated with the endothelial-to-mesenchymal transition, a process implicated in cardiovascular disease. stanford.edu Further elucidation of these intricate molecular mechanisms will be critical to fully understand and potentially harness the non-lipid-lowering benefits of this compound and its analogs.

| Pleiotropic Effect | Underlying Mechanism | Key Signaling Proteins Involved |

|---|---|---|

| Improved Endothelial Function | Increased expression and activity of endothelial nitric oxide synthase (eNOS). | Rho, Rac nih.gov |

| Anti-inflammatory Effects | Reduced expression of adhesion molecules and inflammatory cytokines. fortunejournals.comnih.gov | Rho, Ras fortunejournals.com |

| Antioxidant Properties | Decreased production of reactive oxygen species (ROS) by inhibiting NADPH oxidase. fortunejournals.com | Rac fortunejournals.com |

| Plaque Stabilization | Inhibition of matrix metalloproteinase (MMP) expression and reduced macrophage accumulation. scienceopen.com | Rho, Rac scienceopen.com |

| Epigenetic Modulation | Inhibition of YAP protein nuclear translocation, altering chromatin accessibility. stanford.edu | YAP stanford.edu |

Advanced In Vitro and Non-Human In Vivo Model Development

To better predict the efficacy and action of this compound and its analogs in humans, researchers are developing more sophisticated preclinical models. These advanced models aim to bridge the gap between initial laboratory findings and clinical outcomes.

In the realm of in vivo research, transgenic animal models are providing deeper insights. The ApoE*3Leiden (E3L) mouse, for example, has been established as a valuable model for studying statin efficacy. nih.gov Research has shown that when efficacy data from these mice are corrected for the effective liver uptake of different statins, the correlation with human clinical outcomes improves markedly. nih.gov Early in vivo studies on this compound (then known as BMY-22089) in rats demonstrated its potent inhibition of hepatic cholesterol synthesis with significantly less effect on synthesis in extrahepatic tissues like the ileum, highlighting its liver-specific potential. nih.gov

In vitro models are also advancing beyond simple cell cultures. For assessing drug absorption, models like the Caco-2 cell monolayer and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to simulate intestinal permeation. rjptonline.org More complex, three-dimensional (3D) systems are emerging to better mimic human physiology. These include 3D-printed eye models to test drug release for ophthalmic applications and organoids or "BrainSpheres" derived from human induced pluripotent stem cells (iPSCs) to evaluate tissue-specific toxicity, such as neurotoxicity. nih.govnih.gov Such models offer a more accurate and human-relevant platform for the preclinical evaluation of novel this compound analogs. nih.gov

| Model Type | Specific Example | Application | Key Findings/Purpose |

|---|---|---|---|

| Non-Human In Vivo | Rat Model | Evaluating tissue-specific cholesterol synthesis inhibition. nih.gov | This compound potently inhibits liver synthesis with minimal impact on the ileum. nih.gov |

| Non-Human In Vivo | ApoE*3Leiden (E3L) Transgenic Mouse | Improving translation of preclinical efficacy to humans. nih.gov | Correcting for hepatic drug uptake enhances predictive value. nih.gov |

| In Vitro (Cell-based) | Caco-2 Cell Monolayer | Assessing intestinal drug permeability and absorption. rjptonline.org | Standard model for predicting oral drug absorption. rjptonline.org |

| In Vitro (3D Model) | 3D Printed Eye Blink Model | Evaluating drug release profiles from medicated contact lenses. nih.gov | Provides better in vitro-in vivo correlation (IVIVC) than static vial tests. nih.gov |

| In Vitro (Organoid) | Human iPSC-derived BrainSpheres | Assessing potential neurotoxicity of compounds. nih.gov | Human cell models may show different sensitivities than rodent cells. nih.gov |

Integration of Omics Data in Preclinical Research

The integration of large-scale biological data sets, collectively known as "omics," is revolutionizing preclinical research. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive, multi-dimensional view of a drug's effect at the molecular level. crownbio.com This approach is particularly valuable for understanding the complex actions of statins like this compound.

Multi-omics studies have revealed that statins can significantly modulate the gut microbiome. nih.govnih.gov For instance, research combining 16S rRNA sequencing (microbiome) and serum metabolomics showed that statin therapy was associated with a healthier gut microbial profile, including an increase in beneficial bacteria and a decrease in potentially pathogenic species. nih.govresearchgate.net This modulation was linked to changes in circulating metabolites, particularly those involved in fatty acid and isoprenoid-related pathways. nih.govnih.gov

Advanced computational methods, including deep-learning models, are being developed to analyze these vast and heterogeneous datasets. researchgate.net Such models can identify subtle drug-omics associations that might be missed by traditional statistical tests. This approach has been used to uncover novel associations between statins and the gut microbiota and has even distinguished opposite molecular responses between different statins like simvastatin and atorvastatin. researchgate.net Applying these powerful bioinformatic tools to this compound research will be essential for identifying new biomarkers, understanding its full range of molecular interactions, and advancing personalized medicine. crownbio.comfrontiersin.org

| Omics Field | Technology/Method | Research Focus | Potential Insights for this compound |

|---|---|---|---|

| Metabolomics | Mass Spectrometry, NMR Spectroscopy | Analyzing changes in small molecule metabolites (e.g., lipids, amino acids). nih.gov | Understanding impact on metabolic pathways beyond cholesterol, such as fatty acids and bile acids. nih.govclinicaltrials.gov |

| Microbiomics | 16S rRNA Sequencing, Shotgun Metagenomics | Characterizing the composition and function of the gut microbiota. nih.govnih.gov | Revealing interactions between this compound, gut bacteria, and host metabolism. researchgate.netfrontiersin.org |

| Genomics | Next-Generation Sequencing (NGS) | Identifying genetic variations that influence drug response. crownbio.com | Discovering pharmacogenomic markers to predict efficacy and guide analog design. |

| Proteomics | Mass Spectrometry | Quantifying changes in protein expression and post-translational modifications. crownbio.com | Elucidating effects on signaling pathways and identifying off-target interactions. |

| Multi-Omics Integration | Deep-Learning Models (e.g., VAEs) | Integrating multiple omics datasets to find complex associations. researchgate.net | Building a holistic model of this compound's mechanism of action and identifying drug-drug similarities. researchgate.net |

Predictive Toxicology and Mode of Action Ontology for Novel Analogs

As new analogs of this compound are synthesized, ensuring their safety is paramount. Predictive toxicology, which uses computational (in silico) methods to forecast adverse effects, is becoming an indispensable tool in early-stage drug development. mdpi.com These methods can screen novel compounds for potential toxicity before they are synthesized, saving time and resources.

A variety of in silico tools are used to evaluate toxicological endpoints such as genotoxicity, carcinogenicity, and mutagenicity. researchgate.netdergipark.org.tr These programs often rely on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a molecule's structural features with its biological activity or toxicity. mdpi.com For instance, QSAR models have been developed to predict HMG-CoA reductase inhibition, the primary mode of action for statins. mdpi.com The same structural descriptors used in these models can also be analyzed for their association with toxicity endpoints. mdpi.com

However, studies have shown that predictions can vary between different in silico platforms, highlighting the need to use a consensus approach that integrates multiple models. researchgate.netdergipark.org.tr Software tools like the Toxicity Estimation Software Tool (TEST) and ProTox-II provide predictions for various endpoints, including oral toxicity and potential protein targets associated with toxicity. jscimedcentral.comajol.info By building a mode of action ontology—a formal representation of the mechanistic knowledge—for novel this compound analogs based on these predictive models, researchers can better understand why a compound might be toxic and rationally design safer, more effective derivatives. researchgate.net

| Methodology | Description | Predicted Endpoints | Example Software/Platform |

|---|---|---|---|

| QSAR/QSTR Modeling | Correlates chemical structure with activity or toxicity using statistical models. mdpi.com | Mutagenicity, Carcinogenicity, Acute Toxicity, Target Inhibition. mdpi.commdpi.com | Custom-built models, various commercial/academic software. |

| Expert Rule-Based Systems | Uses a set of predefined structural rules and alerts to identify potentially toxic fragments (toxicophores). researchgate.net | Genotoxicity, Mutagenicity. | Toxtree, DEREK Nexus |

| Read-Across | Predicts toxicity of a chemical based on data from structurally similar analog compounds. jscimedcentral.com | Various systemic toxicities (e.g., oral LD50, developmental toxicity). jscimedcentral.com | Toxicity Estimation Software Tool (TEST) jscimedcentral.com |

| Pharmacophore Modeling | Identifies the 3D arrangement of features necessary for biological activity and potential off-target binding. | Receptor-mediated toxicity, off-target effects. | Various molecular modeling suites. |

| ADMET Prediction | Models the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. mdpi.com | Hepatotoxicity, hERG blockage, plasma protein binding, cell permeability. ajol.infomdpi.com | ProTox-II, ADMET-SAR ajol.info |

Q & A

Q. What are the key considerations when designing a preclinical study to evaluate Bervastatin's efficacy in lipid metabolism?

Methodological Answer:

- Objective Definition : Clearly state primary endpoints (e.g., LDL reduction, liver enzyme levels) and secondary endpoints (e.g., inflammatory markers).

- Model Selection : Use validated animal models (e.g., ApoE-deficient mice) that mimic human dyslipidemia, ensuring genetic and metabolic relevance .

- Dosing Protocol : Establish dose-response curves using pharmacokinetic (PK) data, aligning with prior statin studies to ensure comparability .

- Control Groups : Include placebo and active comparator arms (e.g., pravastatin) to contextualize efficacy .

- Data Collection : Standardize blood sampling intervals and storage conditions to minimize variability .

Advanced Research Question

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous patient populations?

Methodological Answer:

- Covariate Analysis : Use multivariate regression to identify confounding factors (e.g., age, CYP3A4 polymorphisms) influencing PK variability .

- Sensitivity Testing : Apply bootstrapping or Monte Carlo simulations to assess robustness of PK models under varying assumptions .

- Meta-Analysis : Pool data from multiple studies while adjusting for heterogeneity via random-effects models; report I² statistics to quantify inconsistency .

- Validation : Cross-verify findings with in vitro hepatocyte assays to isolate genetic vs. environmental influences .

Basic Research Question

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects on serum cholesterol?

Methodological Answer:

- Primary Analysis : Use ANCOVA to compare treatment arms, adjusting for baseline cholesterol and covariates (e.g., BMI, diet) .

- Longitudinal Data : Employ mixed-effects models to account for repeated measurements and missing data .

- Threshold Identification : Apply receiver operating characteristic (ROC) curves to determine optimal dosing thresholds for efficacy vs. safety .

- Reporting : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies .

Advanced Research Question

Q. What methodologies ensure the reliability of bioanalytical data in this compound research, particularly for low-concentration metabolites?

Methodological Answer:

- Assay Validation : Follow FDA/EMA guidelines to validate specificity, accuracy (±15% deviation), and lower limits of quantification (LLOQ) for LC-MS/MS assays .

- Matrix Effects : Test for plasma protein binding interference using standard addition methods .

- Batch Controls : Include inter- and intra-day quality controls to monitor instrument drift .

- Data Transparency : Publish raw chromatograms and calibration curves as supplementary materials .

Basic Research Question

Q. How should the methodology section of a this compound clinical trial report be structured to ensure reproducibility?

Methodological Answer:

- Protocol Details : Describe randomization (block vs. stratified), blinding (single/double), and inclusion/exclusion criteria .

- Drug Administration : Specify formulation, storage conditions, and compliance monitoring (e.g., pill counts, biomarkers) .

- Ethical Compliance : Document IRB approvals, informed consent processes, and SAE reporting procedures .

- Data Management : Outline electronic CRF systems and audit trails for data integrity .

Advanced Research Question

Q. How can researchers assess and mitigate hepatotoxicity risks in high-dose this compound studies?

Methodological Answer:

- Risk Stratification : Monitor ALT/AST levels at baseline and weeks 4, 8, 12; use Hy’s Law criteria for severe hepatotoxicity .

- Confounder Adjustment : Apply propensity score matching for variables like baseline liver disease or concomitant medications .

- Mechanistic Studies : Conduct in vitro mitochondrial toxicity assays to differentiate this compound’s effects from other statins .

- Post-Marketing Surveillance : Utilize pharmacovigilance databases (e.g., FAERS) to track real-world adverse events .

Table 1. Key Parameters for Bioanalytical Validation of this compound Metabolites

| Parameter | Requirement | Reference Guideline |

|---|---|---|

| Accuracy | ±15% of nominal value | FDA 2018 |

| Precision | ≤15% CV | EMA 2011 |

| LLOQ | 1 ng/mL in plasma | FDA 2018 |

| Matrix Effect | ≤25% variability | FDA 2018 |

Table 2. Common Confounders in this compound Hepatotoxicity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.